molecular formula C6H4Br2FNO2S B1413333 2,3-Dibromo-4-fluorobenzenesulfonamide CAS No. 1806294-70-1

2,3-Dibromo-4-fluorobenzenesulfonamide

Cat. No. B1413333
CAS RN: 1806294-70-1
M. Wt: 332.98 g/mol
InChI Key: WNBGZDNAVSAYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-fluorobenzenesulfonamide consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and a sulfonamide group .

Mechanism of Action

While the specific mechanism of action for 2,3-Dibromo-4-fluorobenzenesulfonamide is not known, a similar compound, Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), has been studied for its inhibitory mechanisms against α-glucosidase . BDDE binds with α-glucosidase and induces minor conformational changes of the enzyme . The interaction between BDDE and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds .

Future Directions

While specific future directions for 2,3-Dibromo-4-fluorobenzenesulfonamide are not known, similar bromo-containing compounds have shown potential in various fields. For instance, BDDE, derived from marine algae, has shown potential as an α-glucosidase inhibitor for type 2 diabetes treatment . This suggests that 2,3-Dibromo-4-fluorobenzenesulfonamide could also have potential applications in the medical field.

properties

IUPAC Name

2,3-dibromo-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FNO2S/c7-5-3(9)1-2-4(6(5)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGZDNAVSAYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-4-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-4-fluorobenzenesulfonamide
Reactant of Route 4
2,3-Dibromo-4-fluorobenzenesulfonamide
Reactant of Route 5
2,3-Dibromo-4-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3-Dibromo-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.